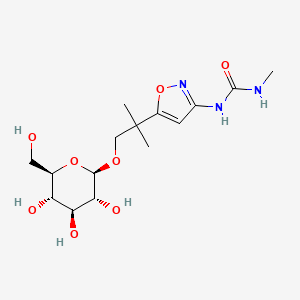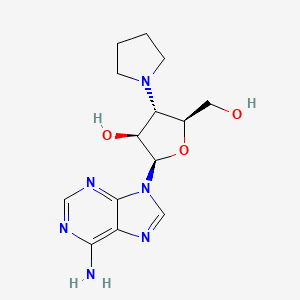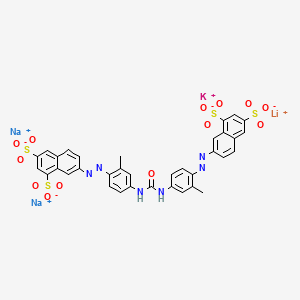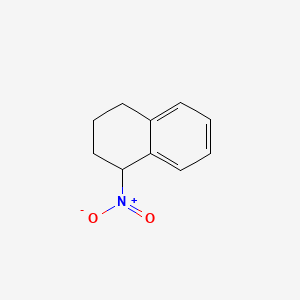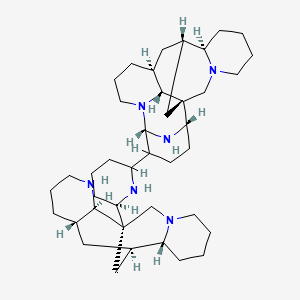
Panamine, 21-ormosanin-20-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ormosinine , is a synthetic compound with the chemical formula C40H66N6 . It belongs to the class of 21-ormosanin-20-yl derivatives. Unlike naturally occurring metabolites, ormosinine is not found endogenously in the human body; it is only detected in individuals exposed to this compound or its derivatives .
Métodos De Preparación
The synthetic routes for ormosinine involve several steps. While I don’t have specific details on the exact procedures, it is typically synthesized through chemical reactions. Industrial production methods may vary, but researchers often employ strategies such as cyclization, glycosylation, and other synthetic transformations.
Análisis De Reacciones Químicas
Ormosinine can undergo various chemical reactions, including:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its structure.
Substitution: Substituents can be introduced at different positions. Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., Grignard reagents). The major products formed depend on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Ormosinine has garnered interest in several scientific fields:
Chemistry: Researchers study its reactivity, stereochemistry, and synthetic applications.
Biology: Investigations explore its interactions with biological molecules.
Medicine: Although not widely used clinically, ormosinine’s potential therapeutic properties are under scrutiny.
Industry: Its synthetic versatility may find applications in drug development or materials science.
Mecanismo De Acción
The precise mechanism by which ormosinine exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing cellular processes. further studies are needed to elucidate these mechanisms fully.
Comparación Con Compuestos Similares
While ormosinine is unique in its structure, it shares similarities with other alkaloids and natural products. Some related compounds include:
Ormosanine: A close analog with a similar core structure.
Panamine Derivatives: Explore derivatives of panamine, which may exhibit distinct properties.
Propiedades
Número CAS |
14350-67-5 |
|---|---|
Fórmula molecular |
C40H66N6 |
Peso molecular |
631.0 g/mol |
Nombre IUPAC |
(1R,2S,6S,11S,13S,14R,21R)-5-[(6R)-6-[(1R,2R,7S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-1-yl]piperidin-2-yl]-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane |
InChI |
InChI=1S/C40H66N6/c1-3-17-44-24-39(22-28(32(44)11-1)20-26-8-6-16-41-36(26)39)34-13-5-10-31(42-34)30-14-15-35-40-23-29(33-12-2-4-18-45(33)25-40)21-27-9-7-19-46(37(27)40)38(30)43-35/h26-38,41-43H,1-25H2/t26-,27-,28+,29-,30?,31?,32+,33+,34+,35-,36+,37+,38-,39+,40+/m0/s1 |
Clave InChI |
AALLVKSRUNOPFP-JGPWTZGGSA-N |
SMILES isomérico |
C1CCN2C[C@]3(C[C@H]([C@H]2C1)C[C@H]4[C@H]3NCCC4)[C@H]5CCCC(N5)C6CC[C@H]7[C@]89C[C@H](C[C@H]1[C@H]8N([C@@H]6N7)CCC1)[C@H]1CCCCN1C9 |
SMILES canónico |
C1CCN2CC3(CC(C2C1)CC4C3NCCC4)C5CCCC(N5)C6CCC7C89CC(CC1C8N(C6N7)CCC1)C1CCCCN1C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


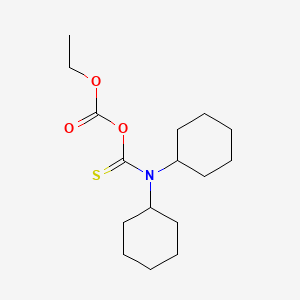
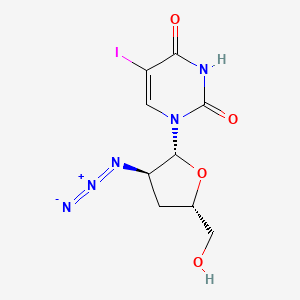
![N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide;oxalic acid](/img/structure/B12789536.png)

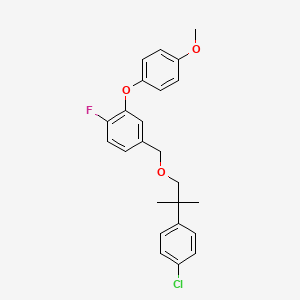

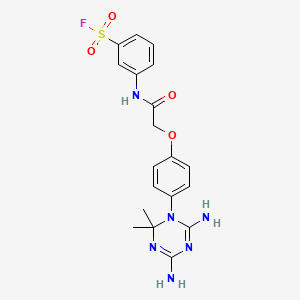
![17-methyl-18,18-dioxo-3,9,18λ6-trithia-17-azatetracyclo[8.8.0.02,7.011,16]octadeca-1(10),2(7),11,13,15-pentaen-6-one](/img/structure/B12789579.png)

